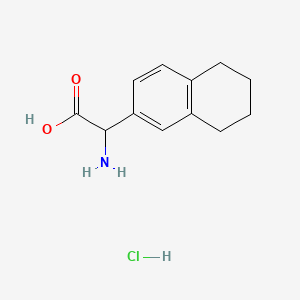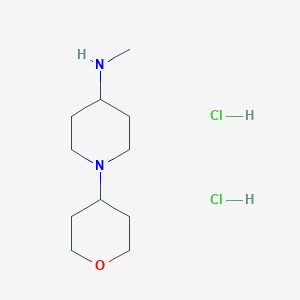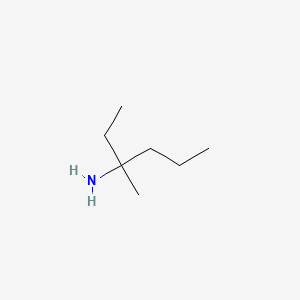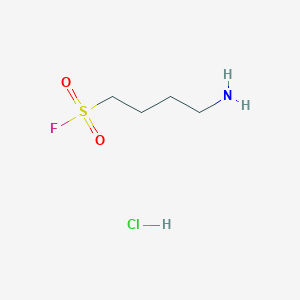![molecular formula C13H15NO B13497916 3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
3-Benzyl-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-azaspiro[3.3]heptan-2-one is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which consists of a benzyl group attached to a nitrogen-containing spirocyclic core. The spirocyclic framework imparts unique physicochemical properties to the molecule, making it a valuable scaffold for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-azaspiro[3.3]heptan-2-one typically involves a multi-step process. One common synthetic route starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate then undergoes a thermal [2+2] cycloaddition with Graf’s isocyanate (ClO2S NCO) to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is reduced using alane to yield the desired this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the spirocyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group or the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Alane (AlH3) is commonly used for the reduction of the β-lactam ring.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
3-Benzyl-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials and as a building block for complex organic synthesis
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The spirocyclic core can mimic the structure of piperidine, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptane: A bioisostere of piperidine with similar structural features.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a piperidine mimic.
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol: A related spirocyclic compound with different substituents .
Uniqueness: 3-Benzyl-1-azaspiro[3.3]heptan-2-one stands out due to its specific benzyl substitution, which imparts unique physicochemical properties and biological activity. This makes it a valuable compound for drug design and other scientific applications.
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-benzyl-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H15NO/c15-12-11(13(14-12)7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15) |
Clave InChI |
HJRVIUHTNJDZNW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(C(=O)N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)



